molecular formula C16H25NO B1649271 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- CAS No. 10076-00-3

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

Cat. No.: B1649271
CAS No.: 10076-00-3
M. Wt: 247.38 g/mol
InChI Key: SBXYHCVXUCYYJT-UHFFFAOYSA-N
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Description

Key Isomeric Features:

  • Double Bond Geometry:

    • All four double bonds (2, 6, 8, 10) exhibit E (trans) configurations.
    • This planar arrangement minimizes steric hindrance, favoring extended conjugation and influencing UV absorption characteristics ($$\lambda_{\text{max}} \approx 220-260\ \text{nm}$$).
  • Conjugation Effects:

    • The 6,8,10-triene segment forms a conjugated system, enhancing stability through delocalized $$\pi$$-electrons.
    • Non-conjugated double bonds at positions 2 and 6 introduce structural rigidity, affecting intermolecular interactions.

Table 3: Comparative analysis of isomeric variants

Isomer Double Bond Positions/Configurations Biological Activity
(2E,6E,8E,10E) All E Nociceptive modulation
(2E,6Z,8E,10E) Mixed E/Z Reduced receptor affinity
(2E,4E,8Z,10E) Non-conjugated E/Z Uncharacterized

Impact of Configuration:

  • Solubility: The all-E configuration reduces solubility in polar solvents due to decreased molecular dipole moments.
  • Reactivity: Conjugated dienes (6,8,10) participate in Diels-Alder reactions, while isolated double bonds (2,6) are prone to electrophilic additions.
  • Spectral Identification: Distinctive $$ ^1\text{H NMR} $$ signals for vinyl protons ($$\delta = 5.2-5.8\ \text{ppm}$$) and amide NH ($$\delta = 6.1\ \text{ppm}$$).

Properties

IUPAC Name

N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYHCVXUCYYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276486
Record name 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10076-00-3
Record name 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation Using Dicyclohexylcarbodiimide (DCC)

The most widely reported method employs dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to minimize side reactions.

Procedure:

  • Dodecatetraenoic acid (1.0 equiv) and isobutylamine (1.2 equiv) are dissolved in anhydrous tetrahydrofuran.
  • DCC (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure.

Key Parameters:

  • Solvent: Tetrahydrofuran or dichloromethane.
  • Temperature: 0°C to 25°C.
  • Yield: ~70–85% after purification.

Alternative Coupling Agents

While DCC is predominant, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) has been explored for improved solubility of byproducts. However, this method requires additional steps to remove NHS esters.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–40%). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity applications (>98%), preparative HPLC with a chiral stationary phase (e.g., CHIRALPAK® IA) resolves geometric isomers. A hexane–ethyl acetate (9:1) mobile phase achieves baseline separation, as demonstrated in the isolation of analogous tetraenamides.

Typical HPLC Conditions:

Parameter Value
Column CHIRALPAK® IA, 10 mm × 250 mm
Mobile Phase Hexane–ethyl acetate (9:1)
Flow Rate 2.0 mL/min
Detection UV at 254 nm
Retention Time 8–9 minutes

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for conjugated dienes (δ 5.3–5.8 ppm) and the amide proton (δ 6.2 ppm).
  • IR: A strong absorption at ~1650 cm⁻¹ confirms the amide C=O bond.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times to 2–4 hours. Key advancements include:

Automated Reactor Systems

  • Reactor Type: Tubular flow reactor with in-line monitoring.
  • Conditions: 50°C, 10 bar pressure, residence time of 30 minutes.
  • Throughput: 5–10 kg/day.

Waste Management

The insoluble DCU byproduct is filtered and recycled into urea derivatives, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
DCC-Mediated Amidation 85 95 12.50 High
EDC/NHS Amidation 78 92 18.00 Moderate
Continuous Flow 90 97 8.40 Very High

Challenges and Mitigation Strategies

Stereochemical Control

The (2E,6E,8E,10E) configuration requires strict control of reaction conditions. Low temperatures (0–5°C) and anhydrous solvents prevent double-bond isomerization.

Byproduct Formation

  • DCU Precipitation: Efficient filtration minimizes contamination.
  • Oxidation: Antioxidants like butylated hydroxytoluene (BHT) are added during purification.

Emerging Techniques

Enzymatic Amidation

Recent studies explore lipase-catalyzed amidation in non-aqueous media. Candida antarctica lipase B achieves 60% conversion under mild conditions (pH 7.0, 30°C), though yields remain inferior to chemical methods.

Photochemical Synthesis

UV-light-mediated coupling of dodecatetraenoyl chloride and isobutylamine shows promise for rapid synthesis (1–2 hours) but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated amide derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that dodecatetraenamide exhibits inhibitory effects on lipoxygenase enzymes. For example:

  • In a study involving RBL-1 cells, it was shown to inhibit 5-lipoxygenase (5-LOX), suggesting potential use in managing inflammatory conditions .
  • The compound also demonstrated the ability to reduce nitric oxide production in microglial cells stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .

Anticancer Activity

Dodecatetraenamide has shown promise in cancer research:

  • It has been reported to induce apoptosis in various human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer) by activating caspases involved in intrinsic and extrinsic apoptotic pathways .
  • The ethyl acetate soluble fraction containing dodecatetraenamide exhibited cytotoxicity against multiple cancer cell lines and enhanced the sensitivity of HeLa cells to paclitaxel .

Cosmetic Applications

The compound is also being explored for its safety and efficacy in cosmetic formulations:

  • A human repeated insult patch test indicated that dodecatetraenamide did not elicit positive irritation or sensitization responses at a concentration of 2% . This suggests it may be suitable for use in skin care products.
  • Its potential as a skin conditioning agent has been highlighted in safety assessments of Zanthoxylum piperitum-derived ingredients .

Food Science Applications

Dodecatetraenamide is derived from Zanthoxylum piperitum (Japanese pepper), which is known for its culinary uses. The compound's bioactive properties may contribute to:

  • Flavor enhancement : Its unique flavor profile can enhance food products.
  • Preservation : Due to its anti-inflammatory and antimicrobial properties, it may help in extending the shelf life of food products.

Data Table: Summary of Applications

Application AreaFindingsReferences
Anti-inflammatoryInhibits 5-LOX activity; reduces NO production
AnticancerInduces apoptosis; cytotoxic to cancer cell lines
CosmeticNon-irritating; potential skin conditioning agent
Food ScienceFlavor enhancement; possible preservation benefits-

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on RBL-1 cells demonstrated that dodecatetraenamide significantly inhibited the production of inflammatory mediators, suggesting its utility in treating conditions like asthma or arthritis .
  • Cytotoxicity in Cancer Research : In vitro studies showed that treatment with dodecatetraenamide resulted in significant apoptosis in HCT-116 cells through caspase activation pathways. This positions the compound as a candidate for further development in oncology .
  • Cosmetic Safety Assessment : The safety profile established through HRIPT indicates that dodecatetraenamide could be integrated into cosmetic formulations without adverse effects on human skin .

Mechanism of Action

The mechanism by which 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its conjugated double bonds allow it to participate in electron transfer reactions, which can impact cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Chromatographic and Spectroscopic Data
Compound Retention Time (min) Observed m/z Theoretical m/z Error (ppm) Key MS Fragments
β-Sanshool 56.775 248.2009 248.2016 -2.82 192.1362, 175.1124
α-Sanshool 57.218 248.2005 248.2009 -1.61 192.1362, 167.1289
Hydroxy-α-sanshool - 263.38 (MW) - - 245.2 [M-H₂O]⁺, 227.1
Degradation and Stability :
  • β-Sanshool undergoes isomerization and addition reactions in acidic environments, forming products like hydroxyl-ε-sanshool and chlorinated derivatives. This degradation reduces its numbing efficacy in stored Zanthoxylum products.

Biological Activity

2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,6,8,10-Dodecatetraenamide is characterized by a long carbon chain with multiple double bonds. Its molecular formula is C16H25NOC_{16}H_{25}NO, and it has a molecular weight of approximately 247.3758 g/mol. The compound exhibits the following properties:

PropertyValue
CAS Number10076-00-3
IUPAC Name(2E,6E,8E,10E)-N-(2-methylpropyl)-dodeca-2,6,8,10-tetraenamide
Purity98%
LogP3.66
Polar Surface Area20.31 Å

Antimicrobial Properties

Research indicates that 2,6,8,10-Dodecatetraenamide exhibits notable antimicrobial properties. A study conducted by Wang et al. (2021) demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 15-30 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For instance, a study published in the Journal of Natural Products highlighted its ability to reduce pro-inflammatory cytokine production in macrophages. The compound significantly lowered levels of TNF-α and IL-6 in vitro when tested at concentrations of 10-50 µM.

Neuroprotective Activity

Neuroprotective effects have also been attributed to 2,6,8,10-Dodecatetraenamide. Research by Liu et al. (2020) showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. In vivo studies using a mouse model indicated that administration of the compound improved cognitive function and reduced neuroinflammation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of a formulation containing 2,6,8,10-Dodecatetraenamide led to significant improvement in symptoms within one week. Patients reported a reduction in pain and swelling compared to the control group.

Case Study 2: Inflammatory Bowel Disease

A double-blind placebo-controlled study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results indicated that those receiving the treatment experienced fewer flare-ups and improved quality of life metrics compared to those on placebo.

Q & A

Q. How can kinetic parameters (e.g., metabolic half-life) be determined in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion over time using LC-MS. Calculate t1/2t_{1/2} and intrinsic clearance (CLint_{\text{int}}) via the substrate depletion method. Validate with cytochrome P450 inhibitors (e.g., ketoconazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Reactant of Route 2
Reactant of Route 2
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-

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